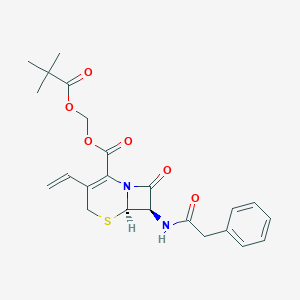
Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate, also known as PVCM, is a cephalosporin antibiotic that has been synthesized and studied for its potential applications in the field of medicine.
Mécanisme D'action
Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate works by inhibiting the synthesis of bacterial cell walls. It does this by binding to and inhibiting the activity of penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. This leads to the disruption of the bacterial cell wall and ultimately results in the death of the bacteria.
Effets Biochimiques Et Physiologiques
Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate has been shown to have low toxicity and is well-tolerated in animal studies. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate in lab experiments is its broad-spectrum activity against a range of bacteria, including those that are resistant to other antibiotics. However, one limitation is that Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate is not effective against all bacterial strains, and may not be suitable for certain applications.
Orientations Futures
Future research on Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate could focus on its potential use in combination with other antibiotics to enhance its efficacy against certain bacterial strains. Additionally, further studies could investigate the potential use of Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate in the treatment of other diseases, such as fungal infections or viral infections. Finally, research could focus on the development of new synthetic methods for Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate involves the reaction of 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylic acid with pivaloyloxymethyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate in its final form.
Applications De Recherche Scientifique
Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate has been studied for its potential use as an antibiotic in the treatment of bacterial infections. It has shown activity against a range of gram-positive and gram-negative bacteria, including strains that are resistant to other antibiotics. Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cell lines.
Propriétés
Numéro CAS |
146383-05-3 |
|---|---|
Nom du produit |
Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate |
Formule moléculaire |
C23H26N2O6S |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
2,2-dimethylpropanoyloxymethyl (6R,7R)-3-ethenyl-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C23H26N2O6S/c1-5-15-12-32-20-17(24-16(26)11-14-9-7-6-8-10-14)19(27)25(20)18(15)21(28)30-13-31-22(29)23(2,3)4/h5-10,17,20H,1,11-13H2,2-4H3,(H,24,26)/t17-,20-/m1/s1 |
Clé InChI |
IPWNJKJYNDLPHY-YLJYHZDGSA-N |
SMILES isomérique |
CC(C)(C)C(=O)OCOC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)C=C |
SMILES |
CC(C)(C)C(=O)OCOC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)C=C |
SMILES canonique |
CC(C)(C)C(=O)OCOC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)C=C |
Autres numéros CAS |
146383-05-3 |
Synonymes |
pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate POM-PAVCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



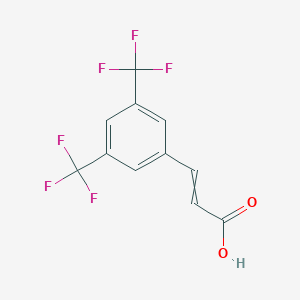
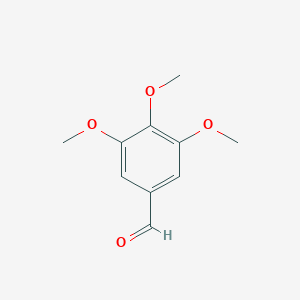
![Sodium;2-[(2S,3R,4E,6E,10E,12S)-13-(4-fluorophenoxy)-2,3,12-trihydroxytrideca-4,6,10-trien-8-ynoxy]acetate](/img/structure/B134020.png)
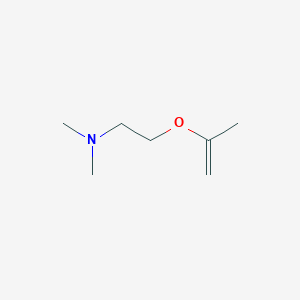
![[(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B134024.png)
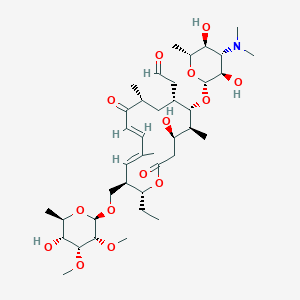
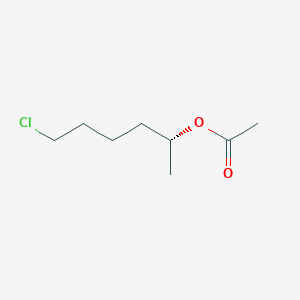
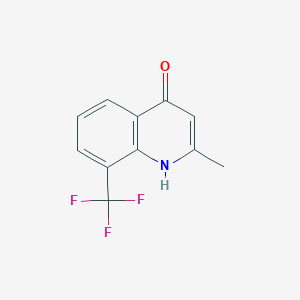
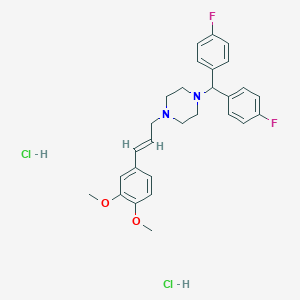
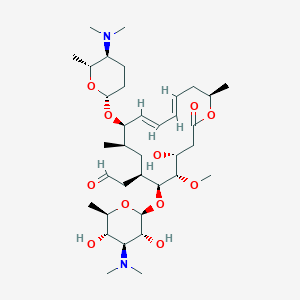
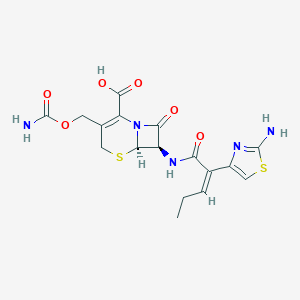
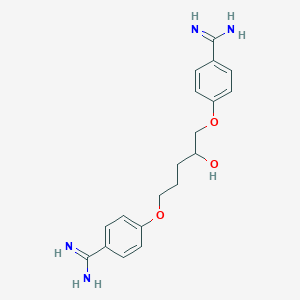
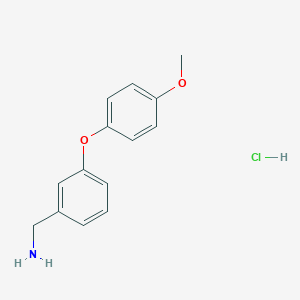
![{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate](/img/structure/B134058.png)